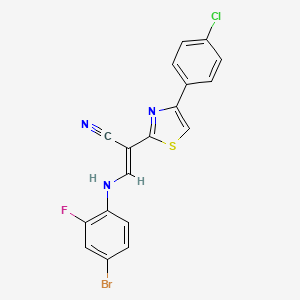

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Description

The compound (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a thiazolylacrylonitrile derivative characterized by:

- Acrylonitrile backbone: Central to its reactivity and conjugation properties.

- Thiazole ring: Substituted at position 4 with a 4-chlorophenyl group, contributing to aromatic stacking and electronic effects.

- Amino substituent: A 4-bromo-2-fluorophenyl group attached via an E-configured double bond, enhancing steric bulk and halogen-mediated interactions.

Properties

IUPAC Name |

(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrClFN3S/c19-13-3-6-16(15(21)7-13)23-9-12(8-22)18-24-17(10-25-18)11-1-4-14(20)5-2-11/h1-7,9-10,23H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEUJFNMEQCDFC-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 4-chlorobenzaldehyde with thiourea under acidic conditions to form 4-(4-chlorophenyl)thiazole.

Amination Reaction: The next step involves the introduction of the amino group. This is done by reacting 4-(4-chlorophenyl)thiazole with 4-bromo-2-fluoroaniline in the presence of a suitable base, such as potassium carbonate, to form the intermediate product.

Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety. This is achieved by reacting the intermediate product with acrylonitrile under basic conditions, typically using sodium hydride as the base, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones. Reduction reactions can also occur, particularly at the nitrile group, converting it to an amine.

Addition Reactions: The acrylonitrile moiety can participate in addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the acrylonitrile.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Products with various functional groups replacing the halogens.

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or reduced nitrile derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile exhibit anticancer properties. The thiazole ring is often associated with cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression .

Antimicrobial Properties

Thiazole derivatives have been documented for their antimicrobial activity against a range of pathogens. The presence of halogen substituents in the structure increases the lipophilicity and biological activity of the compound, making it effective against both gram-positive and gram-negative bacteria . In vitro studies have demonstrated that related compounds show significant zones of inhibition in bacterial cultures, indicating their potential as antibacterial agents.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The Gewald reaction is a common method for synthesizing substituted thiazoles, where an activated nitrile reacts with a ketone or aldehyde in the presence of sulfur .

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Gewald Reaction | Aldehyde, Nitrile, Sulfur | Base, Heat | High |

| 2 | Coupling Reaction | Amines, Halogenated Aromatics | Solvent, Heat | Moderate |

Material Science Applications

The unique structural features of this compound lend themselves to applications in material science. The compound can be used as a precursor for developing novel polymers or coatings due to its reactive functional groups.

Photonic Materials

Research into thiazole derivatives has indicated their potential use in photonic applications due to their ability to absorb light and convert it into energy efficiently. This property could be harnessed for developing organic light-emitting diodes (OLEDs) or solar cells .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antibacterial Activity

In another investigation, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed substantial antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating its potential as a new antibacterial agent .

Mechanism of Action

The mechanism of action of (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The compound’s halogenated phenyl rings and thiazole moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key structural analogues and their properties are summarized below:

Key Observations :

Structural and Crystallographic Comparisons

- Isostructurality: and highlight that compounds with halogen substitutions (Cl vs. Br) often adopt similar crystal packing despite minor adjustments in unit cell parameters. The target compound’s bromine and fluorine may induce comparable isostructurality with chloro analogues .

- Conformational Flexibility : The perpendicular orientation of one fluorophenyl group in isostructural compounds () suggests that the target’s 2-fluorophenyl group may similarly disrupt planarity, affecting intermolecular interactions .

Electronic and Reactivity Profiles

- Hirshfeld Surface Analysis : Used in to map intermolecular interactions; the target’s bromine and chlorine atoms may dominate hydrogen bonding and van der Waals contacts .

- Multiwfn Analysis : Electron localization function (ELF) studies () could reveal charge distribution differences between the target and analogues, influencing reactivity in nucleophilic additions .

Biological Activity

Chemical Structure and Properties

Compound A features a complex structure characterized by a thiazole moiety, an acrylonitrile group, and multiple halogenated phenyl rings. These structural components are critical for its biological activity.

Molecular Formula

- Molecular Weight : 415.84 g/mol

- Chemical Formula : CHBrClF NS

Antitumor Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising cytotoxic effects against various cancer cell lines, with IC values often below 5 µg/mL. The mechanism of action typically involves the inhibition of key cellular pathways associated with tumor growth.

| Compound | Cell Line | IC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | A-431 (epidermoid carcinoma) | < 5 | |

| Compound B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | |

| Compound C | MCF-7 (breast cancer) | < 5 |

Case Study : In a comparative study, Compound A was evaluated alongside established chemotherapeutics like doxorubicin. Results indicated that Compound A exhibited comparable or superior activity against certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of Compound A have also been investigated. Thiazole derivatives have been noted for their effectiveness against a range of bacterial strains, including resistant strains.

| Pathogen | MIC (µg/mL) | Activity Type | Reference |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal | |

| Escherichia coli | 0.30 | Bactericidal | |

| Pseudomonas aeruginosa | 0.35 | Bactericidal |

Research Findings : In vitro studies demonstrated that Compound A significantly inhibited biofilm formation in Staphylococcus aureus and exhibited potent bactericidal activity with MIC values ranging from 0.22 to 0.35 µg/mL against various pathogens.

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be attributed to specific structural features:

- Thiazole Moiety : Essential for cytotoxicity and antibacterial activity.

- Halogen Substituents : The presence of bromine and chlorine enhances lipophilicity and biological interactions.

- Acrylonitrile Group : Contributes to the overall reactivity and interaction with biological targets.

SAR Analysis

A detailed SAR analysis has shown that modifications to the thiazole ring and phenyl substituents can significantly affect the potency of the compound against various targets.

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Characterization by H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and stereochemistry .

Basic: How is the molecular structure of this compound characterized crystallographically?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .

Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .

Refinement : Apply full-matrix least-squares refinement using SHELXL , with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .

Visualization : Generate ORTEP diagrams via ORTEP-3 to illustrate thermal ellipsoids and confirm the E-configuration .

Q. Example Metrics :

- R-factor : < 0.05 for high-quality data.

- Bond Lengths/Angles : Validate against expected values (e.g., C≡N: ~1.14 Å; C-S in thiazole: ~1.71 Å) .

Advanced: How can researchers optimize synthesis yield and purity while minimizing side reactions?

Answer:

Optimization strategies include:

Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can model reaction efficiency in flow chemistry setups .

Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing byproducts (e.g., dimerization of acrylonitrile) .

In Situ Monitoring : Employ Raman spectroscopy or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Data-Driven Example :

A study on similar thiazoles achieved 95% yield by optimizing solvent (DMF vs. THF) and temperature (80°C vs. 60°C) .

Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?

Answer:

Address discrepancies via:

Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell-based viability tests (MTT assay) to confirm target specificity .

Purity Validation : Use HPLC-MS to rule out impurities (>98% purity threshold) .

Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity to targets like EGFR or tubulin .

Case Study :

Conflicting IC values in kinase inhibition studies were resolved by standardizing assay conditions (ATP concentration, incubation time) .

Advanced: How can hydrogen-bonding patterns in the crystal structure inform solubility and stability?

Answer:

Graph Set Analysis : Classify hydrogen bonds (e.g., , ) using Etter’s notation (e.g., for dimeric motifs) .

Solubility Prediction : Strong intermolecular H-bonds (e.g., N-HS in thiazole) reduce solubility in polar solvents; weak C-HF interactions may enhance stability .

Thermal Analysis : Correlate melting points (DSC/TGA) with packing density. For example, layered packing from π-π stacking increases thermal stability .

Example :

A bromophenyl-thiazole analog showed a 15°C higher melting point due to enhanced H-bonding vs. a chloro derivative .

Advanced: What computational approaches predict the compound’s reactivity and electronic properties?

Answer:

DFT Calculations : Use Gaussian 16 to compute frontier orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts sites for electrophilic attack (e.g., acrylonitrile β-carbon) .

MD Simulations : Simulate solvation dynamics in explicit solvent models (e.g., TIP3P water) to study aggregation tendencies .

QSAR Modeling : Relate substituent effects (e.g., -Br vs. -Cl) to bioactivity using partial least squares (PLS) regression .

Key Finding :

Electron-withdrawing groups (e.g., -CN, -F) lower LUMO energy, enhancing reactivity in Michael addition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.